molecular formula C10H16N2O6S2 B554421 Z-Asp(OtBu)-OH CAS No. 5545-52-8

Z-Asp(OtBu)-OH

Cat. No. B554421
CAS RN: 5545-52-8
M. Wt: 323.34 g/mol
InChI Key: YTPQSLLEROSACP-YUMQZZPRSA-N
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Description

Z-Asp(OtBu)-OH, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester or Z-L-Aspartic acid 4-tert-butyl ester, is an aspartic acid derivative . It has a molecular weight of 323.6 and a molecular formula of C16H21NO6 .


Molecular Structure Analysis

The linear formula of Z-Asp(OtBu)-OH is (CH3)3CO2CCH2CH(NHCO2CH2C6H5)CO2H . The compound has a molecular weight of 323.34 g/mol .


Physical And Chemical Properties Analysis

Z-Asp(OtBu)-OH has a molecular formula of C16H21NO6 and a molecular weight of 323.34 g/mol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Peptide Synthesis for Biological Studies : Z-Asp(OtBu)-OH is used in the synthesis of peptides for biological studies. For instance, it was utilized in the synthesis of peptides to study their effect on oogenesis in Sarcophaga bullata, a species of flesh fly (Hlaváček et al., 2009).

Material Science and Chemistry

  • Molecular Imprinting in Polymer Chemistry : In the field of material science, Z-Asp(OtBu)-OH was used in molecular imprinting with a photocrosslinkable polyphosphazene to create polymers with specific binding sites for selective rebinding of amino acids (Lee & Chang, 2009).
  • Controlled Aggregation Properties : Z-Asp(OtBu)-OH has been explored for its role in the self-assembly of modified amino acids. These studies are significant for designing novel nanoarchitectures with potential applications in material chemistry and biomedicine (Gour et al., 2021).

Biochemistry and Molecular Biology

  • Study of Apoptosis : In biochemistry, Z-Asp(OtBu)-OH's derivative, Z-D(OtBu)-Bmk, showed antiapoptotic effects in certain cell types, contributing to the understanding of apoptotic processes (Németh et al., 1997).
  • Peptide Synthesis for Enzyme Inhibition Studies : It has also been used in the synthesis of peptides for studying inhibitors of enzymes like transglutaminase, which are important in biological research (Wodtke et al., 2020).

properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLRFBLVZUVIE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204015
Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asp(OtBu)-OH

CAS RN

5545-52-8
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5545-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005545528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Z-Asp(OtBu)-OH and what is its relevance to the study on molecularly imprinted polymers?

A1: Z-Asp(OtBu)-OH, or N-carboxybenzyl-L-aspartic acid 4-tert-butyl ester, is a protected form of the amino acid aspartic acid. While the provided research article focuses on preparing MIPs using a photocross-linkable polyphosphazene for the selective rebinding of amino acids [], it doesn't specifically mention using Z-Asp(OtBu)-OH. This compound is often employed as a building block in peptide synthesis, where the protecting groups (Z and OtBu) are strategically used to control the reactivity of aspartic acid during the synthesis process.

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